3-[(4-methylpiperazin-1-yl)sulfonyl]-N-propylbenzamide
Overview
Description
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-propylbenzamide is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-propylbenzamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a sulfonyl chloride derivative to form 4-methylpiperazin-1-yl sulfonyl chloride.
Coupling with Benzamide: The sulfonyl chloride derivative is then coupled with N-propylbenzamide under basic conditions to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-propylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may also interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- 3-(4-methylpiperazin-1-yl)propanoic acid
- 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl]phenyl-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one
Uniqueness
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and piperazine moieties allow for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-7-16-15(19)13-5-4-6-14(12-13)22(20,21)18-10-8-17(2)9-11-18/h4-6,12H,3,7-11H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGCIPPJZDTNHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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